1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one
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Overview
Description
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one is a complex organic compound that features a unique combination of an imidazole ring, an azabicyclo octane structure, and a methanesulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one typically involves multiple steps, starting with the construction of the imidazole ring and the azabicyclo octane scaffold. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization . The azabicyclo octane structure is often prepared via enantioselective methods to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the methanesulfonyl group to a methyl group.
Substitution: The imidazole ring and the phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the methanesulfonyl group results in a methyl-substituted product.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azabicyclo octane structure provides a rigid framework that enhances binding affinity. The methanesulfonylphenyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These compounds share the imidazole ring and exhibit similar biological activities.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound also contains an imidazole ring and is used in antimicrobial research.
Uniqueness
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one is unique due to its combination of an imidazole ring, an azabicyclo octane scaffold, and a methanesulfonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQJOVGZNJWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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